molecular formula C12H18Cl2N2O B1501334 1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride CAS No. 1185319-87-2

1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride

Cat. No.: B1501334
CAS No.: 1185319-87-2
M. Wt: 277.19 g/mol
InChI Key: BWKSQJSHPNYRGR-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride typically involves the reaction of 4-chlorophenylacetic acid with piperazine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane under anhydrous conditions to prevent hydrolysis of the coupling agent.

Industrial Production Methods: On an industrial scale, the compound is produced through a similar synthetic route but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed:

  • Oxidation: Chlorobenzene derivatives or carboxylic acids.

  • Reduction: Alcohols or amines.

  • Substitution: Azides or iodides.

Scientific Research Applications

1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and organic compounds. In biology, it is used as a probe to study biological systems and molecular interactions. In medicine, it is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders. In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a ligand for certain receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chloro-phenyl)-2-piperazin-1-yl-ethanol hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4-Chlorophenylpiperazine: A closely related compound with similar applications but different chemical properties.

  • 2-Piperazin-1-yl-ethanol: A simpler compound without the chloro-phenyl group, used in different contexts.

  • 4-Chloroacetophenone: Another compound with a similar chloro-phenyl group but different functional groups.

These compounds share some structural similarities but differ in their reactivity and applications, making this compound unique in its utility and versatility.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-piperazin-1-ylethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O.ClH/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15;/h1-4,12,14,16H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKSQJSHPNYRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(C2=CC=C(C=C2)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671785
Record name 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185319-87-2
Record name 1-(4-Chlorophenyl)-2-(piperazin-1-yl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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